molecular formula C17H14FNO3S B6335086 [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol CAS No. 881673-32-1

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol

Cat. No.: B6335086
CAS No.: 881673-32-1
M. Wt: 331.4 g/mol
InChI Key: ZXRDSWPUNWAPPK-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol (CAS 881673-32-1) is a high-purity heterocyclic building block designed for use in organic synthesis and parallel synthesis programs within drug discovery and biotechnology research . This compound belongs to a class of novel pyrrole sulfonyl derivatives, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . The structure incorporates a benzenesulfonyl group and a phenyl-substituted pyrrole core, making it a valuable intermediate for constructing more complex molecules. Its key functional groups, including the sulfonamide and the methanol side chain, provide handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and create diverse compound libraries. As a research chemical, it is particularly relevant for projects aimed at hit-to-lead optimization and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(4-fluorophenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDSWPUNWAPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Fluoro-benzenesulfonyl Group: The fluoro-benzenesulfonyl group can be introduced via a sulfonylation reaction, where the pyrrole ring reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Reduction to Methanol: The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts in the presence of a base and a suitable solvent.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol involves its interaction with molecular targets such as enzymes and receptors. The fluoro-benzenesulfonyl group can form strong interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Pyrrole Derivatives with Sulfonyl Groups
  • Example: 5-(2-Fluorophenyl)-1-(pyridin-3-yl-sulfonyl)-1H-pyrrole-3-methanol () Key Differences: Replaces 4-fluorobenzenesulfonyl with pyridin-3-yl-sulfonyl. Synthesis: The hydroxymethyl group is introduced via NaBH₄ reduction of a formyl precursor. Implications: Pyridinyl sulfonyl groups may alter electronic properties compared to fluorobenzenesulfonyl, affecting reactivity in cross-coupling or substitution reactions.
Sulfonyl-Containing Carboxylic Acids
  • Example : (-)-3-(4-Fluoro-benzenesulfonyl)-2-hydroxy-2-methyl propionic acid ()
    • Key Differences : Features a propionic acid backbone instead of a pyrrole ring.
    • Synthesis : Utilizes sodium 4-fluorophenyl-sulfinate for sulfonylation, a method applicable to the target compound’s benzenesulfonyl group introduction .
    • Physical Properties : Melting point (125–126°C) and specific optical rotation ([α] = -3.3°) suggest crystalline stability influenced by the sulfonyl group .
Triazole and Imidazole Analogs
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences: Triazole core with difluorophenyl and phenylsulfonyl substituents. Synthesis: α-Halogenated ketones are used for thioether formation, contrasting with the hydroxymethyl group in the target compound . Implications: Triazole rings offer different hydrogen-bonding capabilities compared to pyrroles, impacting biological target interactions.

Substituent Effects and Physicochemical Properties

Fluorine vs. Methyl Substituents on Sulfonyl Groups
  • Example : L-Alanine,1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrol-3-yl ester ()
    • Key Differences : 4-Methylbenzenesulfonyl (tosyl) group instead of 4-fluoro.
    • Physical Properties : Density (1.3 g/cm³) and boiling point (613°C) indicate high thermal stability. Fluorine’s electronegativity in the target compound may reduce lipophilicity compared to the methyl group .
Heterocycle Core Variations
  • Example : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
    • Key Differences : Pyrazole-triazole hybrid with fluorophenyl and carbothioamide groups.
    • Structural Analysis : Single-crystal X-ray data (R factor = 0.056) highlight precision in structural determination, a technique applicable to the target compound using SHELX software .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol?

  • Methodological Answer : The synthesis of pyrrole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or sulfonylation reactions. A general procedure includes refluxing precursor compounds (e.g., pyrrole intermediates) with reagents like 4-fluorobenzenesulfonyl chloride in aprotic solvents (e.g., dichloromethane or xylene) under nitrogen. Reaction conditions (temperature: 80–120°C, time: 24–48 hours) and stoichiometric ratios (1:1.2–1.5 for sulfonylating agents) must be optimized to avoid side products. Purification often involves column chromatography or recrystallization from methanol/dichloromethane mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks for the pyrrole ring (δ ~6.5–7.5 ppm for aromatic protons) and the benzenesulfonyl group (distinct splitting patterns due to fluorine). The hydroxymethyl (-CH₂OH) group appears as a singlet at δ ~4.5–5.0 ppm in ¹H NMR.
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl (-OH stretching at ~3200–3600 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]⁺) matching the molecular weight (C₁₇H₁₄FNO₃S: 347.37 g/mol) and fragmentation patterns consistent with benzenesulfonyl and pyrrole moieties .

Q. What purification strategies are recommended to achieve high-purity yields of this compound?

  • Methodological Answer : Post-synthesis purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents, followed by drying over anhydrous Na₂SO₄. Recrystallization from methanol or ethanol is effective for removing polar impurities. For challenging separations, silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) can resolve structurally similar byproducts .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXTL (Bruker AXS) or open-source SHELXL can refine crystallographic data by minimizing residuals (R-factors). For example, SHELXL’s least-squares refinement adjusts atomic coordinates and thermal parameters using high-resolution data. Ensure data collection at low temperatures (100 K) to reduce thermal motion artifacts. Hirshfeld surface analysis can further quantify intermolecular interactions .

Q. What computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP), and Fukui indices to predict sites for electrophilic/nucleophilic attacks. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA facilitates these analyses. Validate computational results with experimental data (e.g., UV-Vis spectra) .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing 4-fluoro with other halogens or modifying the phenyl group’s position). Assay biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural parameters (logP, polar surface area). Molecular docking (AutoDock Vina) identifies binding modes with target proteins (e.g., kinases or GPCRs). Pharmacokinetic properties (ADMET) are predicted using tools like SwissADME .

Data Contradictions and Resolution

  • Synthetic Yields : Patent data (46–52% yields in sulfonylation reactions ) contrast with higher yields (60–75%) reported for similar pyrrole derivatives . This discrepancy may arise from differences in reaction scale, solvent purity, or catalyst use.
  • Crystallographic Refinement : SHELX programs may produce varying R-factors depending on data resolution. Cross-validate with alternative software (e.g., Olex2) to ensure consistency .

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